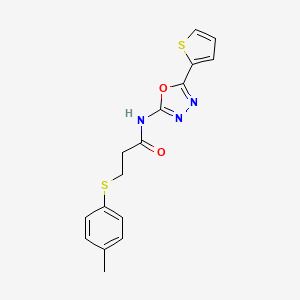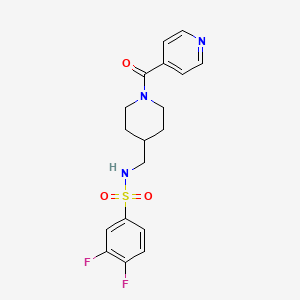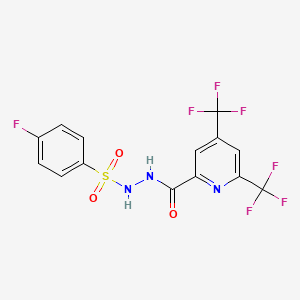![molecular formula C16H16ClNO3S B2649071 1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine CAS No. 606945-50-0](/img/structure/B2649071.png)
1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine” is a chemical compound. The chemical formula of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . It contains total 54 bond(s); 34 non-H bond(s), 22 multiple bond(s), 6 rotatable bond(s), 4 double bond(s), 18 aromatic bond(s), 1 five-membered ring(s), 3 six-membered ring(s), 1 ether(s) (aromatic), 1 sulfone(s), 1 sulfonamide(s) (thio-/dithio-), and 1 Pyrrolidine(s) .
Molecular Structure Analysis
The molecular structure of “1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine” includes a total of 54 bonds, comprising 34 non-H bonds, 22 multiple bonds, 6 rotatable bonds, 4 double bonds, 18 aromatic bonds, 1 five-membered ring, 3 six-membered rings, 1 aromatic ether, 1 sulfone, 1 thio-/dithio-sulfonamide, and 1 pyrrolidine .
Scientific Research Applications
Drug Discovery
Pyrrolidine, a five-membered ring structure, is widely used in medicinal chemistry to develop compounds for treating human diseases . The pyrrolidine ring is particularly interesting due to its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional (3D) coverage due to the non-planarity of the ring .
Development of Biologically Active Compounds
The pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol, have been used to develop bioactive molecules with target selectivity . The structure–activity relationship (SAR) of these compounds has been studied extensively .
Design of New Molecules
The design of new molecules often involves studying the binding conformation of existing compounds . For example, the bicyclic sulfonamide 15, which showed excellent potency towards RORγt (12 nM), was used as a starting point for the design of new molecules .
4. Synthesis of Selective Androgen Receptor Modulators (SARMs) 4-(pyrrolidin-1-yl)benzonitrile derivatives have been synthesized as SARMs by optimizing the structure of previously reported 1-(4-cyano-1-naphthyl)-2,3-disubstituted pyrrolidine derivatives .
5. Development of Chiral Pyrrolidine Functionalized Metal–Organic Frameworks and Covalent-Organic Frameworks Chiral pyrrolidine functionalized metal–organic frameworks (MOFs) and covalent-organic frameworks (COFs) have been synthesized . These materials can serve as novel heterogeneous catalysts and provide a platform to mimic and explore the catalytic processes in a biological system .
6. Leukotriene A4 Hydrolase (LTA4H) Inhibitor Design In the context of LTA4H inhibitor design, a potent compound (DG-051) with high aqueous solubility and high oral bioavailability has been designed . This compound is currently undergoing clinical evaluation for the treatment of myocardial infarction and stroke .
7. Chiral Separation of Important Intermediates for Anti-HCV Drug An effective approach has been developed to separate chiral (2S,4S)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid from mixed (2S,4S)-TBMP and (2S,4R)-1-(tert-butoxycarbonyl)-4-(methoxymethyl)pyrrolidine-2-carboxylic acid . This is an important intermediate for the anti-HCV drug Velpatasvir .
Safety and Hazards
properties
IUPAC Name |
1-[4-(2-chlorophenoxy)phenyl]sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c17-15-5-1-2-6-16(15)21-13-7-9-14(10-8-13)22(19,20)18-11-3-4-12-18/h1-2,5-10H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYLEPXYSYLSLG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)OC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(2-Chlorophenoxy)benzenesulfonyl]pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,6-dichloro-N-[2-(propan-2-yl)-1,3-benzoxazol-5-yl]pyridine-2-carboxamide](/img/structure/B2648988.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-(4-ethoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2648991.png)
![N-[4-(aminosulfonyl)phenyl]-1-(2,4-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinecarboxamide](/img/structure/B2648994.png)

![(3R)-3-{[(tert-butoxy)carbonyl]amino}-5-methoxy-5-oxopentanoic acid](/img/structure/B2649000.png)
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2649001.png)

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonitrile](/img/structure/B2649003.png)





![8-[(2-Methylpropan-2-yl)oxycarbonyl]-5,6,7,9-tetrahydroimidazo[1,2-a][1,4]diazepine-6-carboxylic acid](/img/structure/B2649011.png)